Product packaging for Zinc caproate(Cat. No.:CAS No. 20779-08-2)

Zinc caproate

Cat. No.: B1624060
CAS No.: 20779-08-2
M. Wt: 295.7 g/mol
InChI Key: PKJOUIVGCFHFTK-UHFFFAOYSA-L
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Description

Zinc caproate (C 12 H 22 O 4 Zn), also known as zinc hexanoate, is an organic zinc complex synthesized from caproic acid (a medium-chain fatty acid) and zinc oxide . This compound is characterized by a two-dimensional layered structure with bidentate bridging coordination between zinc atoms and the carboxylate groups of the ligand . It has a melting point of 147.2 °C and a high purity exceeding 98% . Recent scientific investigations have highlighted its significant potential in agricultural and biomedical research. In animal health studies, this compound has demonstrated efficacy comparable to high-dose zinc oxide in enhancing growth performance and intestinal health in weaned piglets challenged with E. coli K88 . It improves nutrient digestibility, reduces the incidence of diarrhea, and helps maintain zinc homeostasis, positioning it as a promising subject for research into alternatives to pharmaceutical levels of ZnO in livestock feed . Furthermore, this compound exhibits potent, broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . Its mechanism of action is multi-faceted, involving the disruption of bacterial cell membrane integrity, an increase in membrane permeability, the inhibition of biofilm formation, and the alteration of intracellular Ca 2+ -Mg 2+ -ATPase activity . Researchers are exploring its application as a novel antibacterial agent and a functional pigment in coatings . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4Zn B1624060 Zinc caproate CAS No. 20779-08-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O2.Zn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJOUIVGCFHFTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174858
Record name Zinc caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20779-08-2
Record name Zinc caproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020779082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINC CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZW5M35XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc caproate can be synthesized through the reaction of caproic acid with zinc oxide in anhydrous ethanol. The reaction is typically carried out under solvothermal conditions, which involve heating the reactants in a sealed vessel at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by the precipitation method. This involves dissolving zinc nitrate in an alkaline solution and then adding caproic acid. The this compound precipitates out of the solution and is collected by filtration. The product is then dried to obtain the final crystalline form .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Zinc caprylate undergoes redox reactions under specific conditions:

  • Oxidation : Heating in air oxidizes the compound to zinc oxide and caprylic acid:

    Zn(C8H15O2)2+O2ZnO+2C7H15COOH+CO2\text{Zn}(\text{C}_8\text{H}_{15}\text{O}_2)_2 + \text{O}_2 \rightarrow \text{ZnO} + 2\text{C}_7\text{H}_{15}\text{COOH} + \text{CO}_2

    This reaction is exothermic (ΔH120kcal/mol\Delta H \approx -120 \, \text{kcal/mol}) and proceeds efficiently above 200°C .

  • Reduction : Hydrogen gas reduces zinc caprylate to metallic zinc and caprylic acid:

    Zn(C8H15O2)2+2H2Zn+2C7H15COOH\text{Zn}(\text{C}_8\text{H}_{15}\text{O}_2)_2 + 2\text{H}_2 \rightarrow \text{Zn} + 2\text{C}_7\text{H}_{15}\text{COOH}

    Catalysts like palladium on carbon accelerate this reaction.

Substitution and Ligand Exchange

Zinc caprylate participates in ligand-exchange reactions with stronger acids (e.g., stearic acid):

Zn(C8H15O2)2+2C17H35COOHZn(C18H35O2)2+2C7H15COOH\text{Zn}(\text{C}_8\text{H}_{15}\text{O}_2)_2 + 2\text{C}_{17}\text{H}_{35}\text{COOH} \rightarrow \text{Zn}(\text{C}_{18}\text{H}_{35}\text{O}_2)_2 + 2\text{C}_7\text{H}_{15}\text{COOH}

This reaction is driven by the higher acidity of stearic acid (pKa ~4.9 vs. caprylic acid pKa ~4.85).

Thermal Decomposition and Stability

Density functional theory (DFT) studies reveal that zinc caprylate decomposes via proton transfer from caprylic acid to ZnO surfaces, forming Zn vacancies and stabilizing intermediates (Figure 2) :

Pathway Energy (ΔE\Delta E, kcal/mol)
Adsorption (acetic acid)-56.5
Zn vacancy formation-32.8

These findings suggest zinc carboxylates degrade through metal-soap formation, critical in paint degradation and material science .

Biological Interactions

In biological systems, zinc caprylate dissociates into Zn²⁺ and caprylate ions. Zn²⁺ modulates enzymatic activity (e.g., matrix metalloproteinases), while caprylic acid exhibits antifungal properties .

Target Effect
Fungal cell membranesDisruption via lipid solubilization
DNA polymeraseInhibition (IC₅₀ = 12 µM)

Comparison with Similar Compounds

Structural and Functional Analogues

Metal Caproates

Sodium Caproate (NaC₆H₁₁O₂) Structure: Monovalent sodium ion paired with caproate. Synthesis: Neutralization of caproic acid with sodium hydroxide. Applications: Used in food preservation (antimicrobial) and as a surfactant. Solubility: Highly water-soluble compared to zinc caproate due to monovalent cation .

Potassium Caproate (KC₆H₁₁O₂)

  • Similar to sodium caproate but with potassium.
  • Applications : Used in organic synthesis and as a buffering agent.
  • Thermal Stability : Lower decomposition temperature (~150°C) than this compound (~200°C) .

Zinc Carboxylates

Zinc Butyrate (Zn(C₄H₇O₂)₂)

  • Structure : Zinc bound to butyrate (C4) anions.
  • Applications : Catalyst in polymer production; less thermally stable than this compound .

Zinc Benzoate (Zn(C₇H₅O₂)₂)

  • Structure : Aromatic carboxylate with zinc.
  • Applications : Preservative in cosmetics and pharmaceuticals; higher hydrophobicity than this compound .

Caproate Esters

Ethyl Caproate (C₈H₁₆O₂) Structure: Ester of caproic acid and ethanol. Applications: Key aroma compound in wines and fragrances (fruity/floral notes) . Production: Microbial fermentation (e.g., Saccharomyces yeast) or chemical esterification .

Citronellyl Caproate (C₁₆H₂₈O₂)

  • Structure : Ester of caproic acid and citronellol.
  • Applications : Anticancer agent (Pim1 kinase inhibitor with binding energy -189.8 kJ/mol) .

Comparative Analysis (Data Table)

Compound Formula Key Applications Solubility (Water) Thermal Stability (°C) Production Method
This compound Zn(C₆H₁₁O₂)₂ Industrial catalysts, stabilizers Low ~200 Chemical neutralization
Sodium Caproate NaC₆H₁₁O₂ Food preservation, surfactants High ~150 Neutralization/fermentation
Zinc Benzoate Zn(C₇H₅O₂)₂ Cosmetics, pharmaceuticals Insoluble ~220 Chemical synthesis
Ethyl Caproate C₈H₁₆O₂ Fragrances, alcoholic beverages Slightly soluble ~160 Microbial fermentation
Citronellyl Caproate C₁₆H₂₈O₂ Anticancer therapeutics Insoluble ~180 Enzymatic esterification

Key Research Findings

  • Fermentation Efficiency : Ethyl caproate production via Saccharomyces yeast reaches 9,370.99 µg/L in mixed fermentation systems, outperforming synthetic methods .
  • Pharmaceutical Potential: Citronellyl caproate shows superior binding affinity (-189.8 kJ/mol) to Pim1 kinase compared to geraniol (-182.5 kJ/mol), indicating therapeutic promise .
  • Industrial Production : this compound synthesis benefits from anion-exchange resins (e.g., D201 resin), achieving stable yields over eight adsorption–desorption cycles .

Biological Activity

Zinc caproate, a zinc salt of caproic acid, has garnered attention for its potential biological activities and applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.

Overview of this compound

This compound is categorized under zinc carboxylates, which are known for their unique structural properties and biological functions. Zinc plays a crucial role in numerous physiological processes, including enzyme function, immune response, and cellular signaling. The specific biological activities of this compound are influenced by its chemical structure and the properties of zinc ions.

Biological Properties

1. Antimicrobial Activity
Zinc compounds, including this compound, exhibit significant antimicrobial properties. Research indicates that zinc ions can disrupt bacterial cell membranes and inhibit growth. A study demonstrated that zinc nanoparticles combined with other agents improved wound healing by enhancing antimicrobial activity against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Wound Healing
Zinc is vital for skin health and wound healing. This compound has been shown to accelerate wound healing processes, likely due to its role in collagen synthesis and immune function. In experimental models, treatments involving zinc compounds resulted in faster wound contraction rates compared to controls .

3. Anti-inflammatory Effects
Zinc compounds may exert anti-inflammatory effects by modulating the immune response. This compound can inhibit pro-inflammatory cytokines and promote the resolution of inflammation, making it a candidate for therapeutic applications in inflammatory conditions .

4. Role in Cancer Therapy
Zinc's involvement in cancer biology is multifaceted. It regulates cell growth and apoptosis, which are critical in cancer development and treatment. Studies suggest that maintaining adequate zinc levels can enhance the efficacy of certain chemotherapeutic agents while reducing side effects . this compound's potential as an adjunct therapy in cancer treatment is an area of ongoing research.

Case Studies

StudyPopulationInterventionMain Findings
DiSilvestro et al., 2015Young adult women (N=30)Zinc glycinate supplementationSignificant increase in plasma zinc levels; no change with placebo or zinc gluconate
Barrie et al., 1987Healthy volunteers (N=15)Zinc picolinate supplementationIncreased hair and urine zinc levels; no change with placebo or other forms
Franz et al., 2013Prostate cancer patientsZinc supplementation during therapyImproved outcomes in weight maintenance and immune function

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Functions : Zinc ions are essential for the activity of various enzymes involved in metabolic processes. They can act as cofactors or inhibitors depending on the enzyme type .
  • Cell Signaling : Zinc influences signaling pathways that regulate cell proliferation and apoptosis, contributing to its role in cancer biology .
  • Antioxidant Properties : Zinc has antioxidant capabilities that protect cells from oxidative stress, which is crucial in preventing chronic diseases .

Structural Insights

Research utilizing NMR and X-ray diffraction has revealed distinct geometric arrangements of carboxylates like this compound. These structural characteristics influence their reactivity and biological interactions . For instance, the packing arrangements of short-chain versus long-chain carboxylates suggest different coordination environments that could affect their biological efficacy.

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing Zinc caproate via microbial chain elongation?

  • Methodological Answer : this compound can be synthesized using Clostridium kluyveri through anaerobic fermentation. Key steps include:

  • Preparing a medium with acetate and ethanol as substrates (recommended ratios: 1:40 to 4:1) .
  • Maintaining pH between 6.0–7.0 and temperature at 30–37°C to optimize microbial activity .
  • Monitoring volatile fatty acid production via HPLC or GC-MS to quantify caproate yield .
    • Key Considerations : Ensure strict anaerobic conditions and pre-sterilize substrates to avoid contamination.

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm ester bonding and alkyl chain structure .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., carboxylate peaks at 1540–1650 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities using a C18 column with UV detection at 210 nm .

Advanced Research Questions

Q. How can experimental designs systematically optimize acetate/ethanol ratios for enhanced this compound biosynthesis?

  • Methodological Answer :

  • Factorial Design : Test interactions between variables (e.g., pH, substrate ratio, temperature) using a central composite design .
  • Dose-Response Analysis : Vary ethanol concentrations (e.g., 10–50 g/L) while fixing acetate levels to identify inhibitory thresholds .
  • Metabolic Flux Analysis : Apply 13^{13}C isotopic tracing to map carbon flow in C. kluyveri under different ratios .
    • Data Interpretation : Use ANOVA to distinguish significant effects and construct predictive models for yield optimization .

Q. What strategies resolve contradictions in this compound yield data under identical fermentation conditions?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments ≥3 times, documenting pre-culture conditions and inoculum age .
  • Sensitivity Analysis : Test minor parameter variations (e.g., ±0.2 pH units) to identify critical control points .
  • Error Source Identification : Use LC-MS/MS to detect trace inhibitors (e.g., residual antibiotics) in substrates .
    • Statistical Tools : Apply Grubbs’ test for outlier detection and mixed-effects models to account for batch variability .

Q. How can multi-omics approaches elucidate metabolic pathways in this compound-producing strains?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on C. kluyveri to identify upregulated genes (e.g., atoDA) during high-yield phases .
  • Proteomics : Use LC-MS/MS to quantify enzyme levels (e.g., phosphate acetyltransferase) under varying ethanol concentrations .
  • Metabolomics : Integrate extracellular metabolome data with genome-scale models to predict pathway bottlenecks .
    • Data Integration : Employ tools like COBRApy for constraint-based modeling of flux distributions .

Methodological Frameworks for Research Design

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound research questions?

  • Implementation Guide :

  • Novelty : Focus on understudied areas, e.g., caproate-to-alcohol conversion pathways or CRISPR-engineered microbial consortia .
  • Feasibility : Pilot small-scale fermenters (e.g., 1 L bioreactors) before scaling to 10 L systems .
  • Ethical Compliance : Adhere to biosafety protocols for genetically modified strains and anaerobic waste disposal .

Q. What are best practices for ensuring reproducibility in this compound synthesis studies?

  • Recommendations :

  • Detailed Protocols : Publish step-by-step methods, including substrate preparation (e.g., ethanol sterilization at 121°C for 20 min) .
  • Data Transparency : Share raw HPLC/GC-MS data and fermentation logs in supplementary materials .
  • Collaborative Validation : Partner with independent labs to verify yield claims using standardized strains (e.g., C. kluyveri DSM 555) .

Tables for Quick Reference

Parameter Optimal Range Analytical Method Reference
Acetate/Ethanol Ratio1:40 – 4:1HPLC
Fermentation pH6.0 – 7.0pH Meter
Ethanol ToleranceUp to 46 g/LGC-MS
Key Enzyme ActivityPhosphate acetyltransferaseLC-MS/MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc caproate
Reactant of Route 2
Zinc caproate

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